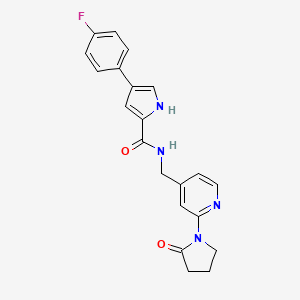

![molecular formula C9H6BrN2NaO2 B2524978 Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 2193065-25-5](/img/structure/B2524978.png)

Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the CAS Number: 2193065-25-5 . It is typically stored at room temperature and comes in the form of a powder .

Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H7BrN2O2.Na/c10-9-6 (5-8 (13)14)11-7-3-1-2-4-12 (7)9;/h1-4H,5H2, (H,13,14);/q;+1/p-1 .Chemical Reactions Analysis

3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination . No base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.05 . It is a powder in physical form .Scientific Research Applications

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications

Research on heterocyclic N-oxide derivatives, including those from pyridine and imidazole, highlights their utility in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications. These compounds have shown potential in addressing a broad spectrum of biological activities, suggesting that sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate could similarly be explored for its versatility in organic synthesis and potential pharmaceutical relevance (Li et al., 2019).

Ionic Liquids for Industrial Utilization

The exploration of ionic liquids, specifically 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers such as cellulose and chitin, underscores the industrial and environmental significance of chemicals with imidazole derivatives. This suggests potential applications of sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate in industrial processes, particularly where the solvation of biopolymers or the development of green chemistry solutions is involved (Ostadjoo et al., 2018).

Optoelectronic Material Development

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been highlighted for the creation of novel optoelectronic materials. Given the structural relationship, sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate could be investigated for its potential in optoelectronic applications, leveraging its chemical structure for the development of luminescent materials or electronic devices (Lipunova et al., 2018).

Microbial Food Safety and Sodium Reduction

The critical role of sodium salts, particularly sodium chloride, in food safety through the inhibition of pathogenic microorganisms highlights the broader implications of sodium-based compounds in microbial control. This perspective opens avenues for researching sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate in food preservation and safety applications, particularly in exploring its antimicrobial efficacy (Taormina, 2010).

Safety And Hazards

properties

IUPAC Name |

sodium;2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2.Na/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9;/h1-4H,5H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQROMPOGTXVBJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2524901.png)

![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2524904.png)

![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)

![3-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2524907.png)

![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2524909.png)

![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)

![2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide](/img/structure/B2524911.png)

![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524917.png)